Dibenzo(A,I)pyrene

Catalog No.
S525911
CAS No.
189-55-9
M.F
C24H14
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzo(A,I)pyrene

CAS Number

189-55-9

Product Name

Dibenzo(A,I)pyrene

IUPAC Name

hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18,20(24),21-dodecaene

Molecular Formula

C24H14

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C24H14/c1-3-7-19-15(5-1)13-17-9-10-18-14-16-6-2-4-8-20(16)22-12-11-21(19)23(17)24(18)22/h1-14H

InChI Key

TUGYIJVAYAHHHM-UHFFFAOYSA-N

SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC6=CC=CC=C6C(=C54)C=C3

solubility

In water, 7.4X10-5 mg/L at 25 °C (est)
Soluble in 1,4-dioxane, boiling glacial acetic acid (2 g/L) and boiling benzene (5 g/L); almost insoluble in diethyl ether and ethanol

Synonyms

3,4-9,10-dibenzopyrene, benzo(rst)pentaphene, dibenzo(a,i)pyrene

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC6=CC=CC=C6C(=C54)C=C3

The exact mass of the compound Dibenzo(A,I)pyrene is 302.1096 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 7.4x10-5 mg/l at 25 °c (est)soluble in 1,4-dioxane, boiling glacial acetic acid (2 g/l) and boiling benzene (5 g/l); almost insoluble in diethyl ether and ethanol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87521. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Benzopyrenes - Supplementary Records. It belongs to the ontological category of ortho- and peri-fused polycyclic arene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.
  • Identification of Isomers: Dibenzo(A,I)pyrene shares the same molecular weight (302) and similar mass fragmentation patterns with another PAH, naphtho[2,3-a]pyrene. This presents a challenge in separating and identifying these isomers during analysis using techniques like High-Performance Liquid Chromatography (HPLC). Researchers have explored techniques like laser-excited time-resolved Shpol'skii spectroscopy at liquid helium temperature to distinguish between these isomers based on their unique fluorescence lifetimes and line-narrowed spectra []. This research contributes to the development of more accurate methods for PAH analysis, which is important in environmental and toxicological studies.

Dibenzo(a,i)pyrene is a polycyclic aromatic hydrocarbon with the molecular formula C24H14C_{24}H_{14} and a molecular weight of approximately 302.37 g/mol. It is characterized by its yellow, odorless crystalline form and is insoluble in water. This compound is part of a larger family of aromatic hydrocarbons that are known for their complex structures and potential environmental and health impacts. Dibenzo(a,i)pyrene is recognized for its potential carcinogenic properties, making it a subject of interest in toxicology and environmental science .

  • DNA adduct formation: DB[a,i]P might interact with DNA to form adducts, causing mutations and hindering cell division [].
  • Disruption of cellular processes: The presence of DB[a,i]P might interfere with normal cellular functions like cell cycle regulation and apoptosis (programmed cell death) [].
Typical of aromatic compounds. These include:

  • Halogenation: The introduction of halogen atoms into the aromatic ring, often facilitated by an acid catalyst.
  • Nitration: The addition of nitro groups to the benzene nucleus.
  • Sulfonation: The introduction of sulfonic acid groups.
  • Friedel-Crafts reactions: A type of electrophilic aromatic substitution that allows for the introduction of alkyl or acyl groups .

These reactions can be vigorous and sometimes result in exothermic processes, particularly when interacting with strong oxidizing agents.

Dibenzo(a,i)pyrene has been studied for its biological activity, particularly concerning its carcinogenic potential. It has been shown to induce mutations and has been implicated in various types of cancers, especially skin cancers in animal models. Its metabolic activation can lead to the formation of reactive intermediates that bind to DNA, leading to mutagenic effects . The compound's biological effects are similar to those observed with other polycyclic aromatic hydrocarbons, which are also known for their carcinogenic properties.

Several synthesis methods have been developed for dibenzo(a,i)pyrene, including:

  • Chemical Synthesis from Simple Precursors: This involves multi-step reactions starting from simpler aromatic compounds.
  • Thermal Decomposition: High-temperature processes can convert precursor compounds into dibenzo(a,i)pyrene.
  • Cyclization Reactions: Certain cyclization methods can yield dibenzo(a,i)pyrene from larger polycyclic structures .

These methods vary in complexity and yield, with some requiring specific conditions such as temperature control and the presence of catalysts.

Dibenzo(a,i)pyrene is primarily used in research settings to study the effects of polycyclic aromatic hydrocarbons on human health and the environment. Its applications include:

  • Toxicological Studies: Used to understand mechanisms of carcinogenesis.
  • Environmental Monitoring: As a marker for pollution due to its presence in combustion products and fossil fuels.
  • Material Science: Investigated for potential applications in organic electronics due to its electronic properties .

Interaction studies involving dibenzo(a,i)pyrene often focus on its reactivity with biological molecules, particularly DNA. Research indicates that dibenzo(a,i)pyrene can form adducts with DNA, leading to mutations that may contribute to cancer development. Additionally, studies on its interactions with various enzymes involved in metabolism provide insights into how this compound is processed within biological systems .

Dibenzo(a,i)pyrene shares structural similarities with several other polycyclic aromatic hydrocarbons. Here are some comparable compounds:

Compound NameChemical FormulaNotable Properties
Dibenzo[a,l]pyreneC24H14Known for its potent carcinogenic effects; similar structure but different biological activity.
Benzo[a]pyreneC18H12One of the most studied carcinogens; serves as a benchmark for toxicity studies.
Dibenzo[a,h]pyreneC24H14Similar structure; also exhibits carcinogenic properties but varies in reactivity.

Dibenzo(a,i)pyrene is unique due to its specific arrangement of benzene rings which influences its reactivity and biological activity compared to these other compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dibenz[a,i]pyrene is a colorless solid. Water insoluble.

Color/Form

Greenish-yellow needles, prisms or lamellae

XLogP3

7.3

Exact Mass

302.1096

LogP

log Kow = 7.28 (est)

Appearance

Solid powder

Melting Point

281.5 °C
283.6 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7FMI112D18

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 42 of 45 companies with hazard statement code(s):;
H351 (90.48%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Dibenzo(a,i)pyrene appears as pale yellow needles. It is not soluble in water. It is a member of a group of chemicals called polyaromatic hydrocarbons (PAHs). Dibenzo(a,i)pyrene is a substance that occurs as a result of incomplete burning. It is found in coal, oil and gas. It is found in cigarette smoke, automobile exhaust, and grilled and smoked meat and fish. USE: Dibenzo(a,i)pyrene is not produced commercially and there are no known uses. EXPOSURE: Workers in industries that inadvertently produce dibenzo(a,i)pyrene may breathe in vapors or have direct skin contact with soot. The general population will be exposed by smoking cigarettes, breathing air, inhaling smoke from wood fires and burning household trash, and consumption of contaminated food. Skin contact occurs when touching soot and ashes. Dibenzo(a,i)pyrene released to air will be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is not expected to move through soil. It will not be broken down readily by microorganisms and is expected to build up in some species of fish. RISK: Data on the potential for dibenzo(a,i)pyrene to produce toxic effects in humans were not available. Data on the potential for dibenzo(a,i)pyrene to cause general toxicity, birth defects, or reproductive effects in laboratory animals were not available. Skin tumors were observed in laboratory animals following dermal repeated skin application of dibenzo(a,i)pyrene over time. Tumors developed in the lungs, liver, and at the site of injection in laboratory animals repeatedly injected with dibenzo(a,i)pyrene. Lung tumors were also observed in laboratory animals following direct implantation of dibenzo(a,i)pyrene into the lungs. The International Agency for Research on Cancer has determined that dibenzo(a,i)pyrene is possibly carcinogenic to humans and the U.S. National Toxicology Program 14th Report on Carcinogens has determined that dibenzo(a,i)pyrene is reasonably anticipated to be a human carcinogen based on no data in humans and sufficient evidence of cancer in laboratory animals. The potential for dibenzo(a,i)pyrene to cause cancer in humans has not been assessed by the U.S. EPA IRIS program. (SRC)

Pharmacology

Dibenzo[a,i]pyrene is an aromatic hydrocarbon that consists of six fused rings and is produced by the incomplete combustion of organic matter. Dibenzo[a,i]pyrene is primarily found in gasoline exhaust, tobacco smoke and coal tar. Dibenzo[a,i]pyrene is reasonably anticipated to be a human carcinogen. (NCI05)

Vapor Pressure

1.8X10-11 mm Hg at 25 °C (est)

Pictograms

Health Hazard

Health Hazard

Other CAS

189-55-9

Wikipedia

Dibenzo(a,i)pyrene

Biological Half Life

296.01 Days

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

Not produced commercially in USA

General Manufacturing Information

PAHs are a group of chemicals that are formed during the incomplete burning of coal, oil, gas, wood, garbage, or other organic substances, such as tobacco and charbroiled meat. There are more than 100 different PAHs. PAHs generally occur as complex mixtures (for example, as part of combustion products such as soot), not as single compounds. PAHs usually occur naturally, but they can be manufactured as individual compounds for research purposes; however, not as the mixtures found in combustion products. ... Others are contained in asphalt used in road construction. They can also be found in substances such as crude oil, coal, coal tar pitch, creosote, and roofing tar. They are found throughout the environment in the air, water, and soil. They can occur in the air, either attached to dust particles or as solids in soil or sediment. /Polycyclic aromatic hydrocarbons/
Coal tar pitch volatiles are products of the distillation of bituminous coal and contain polynuclear aromatic hydrocarbons. /Coal tar pitch volatiles/

Analytic Laboratory Methods

Eight tires were analyzed for 15 high molecular weight (HMW) polycyclic aromatic hydrocarbons (PAH), using pressurized fluid extraction. The variability of the PAH concentrations determined between different tires was large; a factor of 22.6 between the lowest and the highest. The relative abundance of the analytes was quite similar regardless of tire. Almost all (92.3%) of the total extractable PAH content was attributed to five PAHs: benzo[ghi]perylene, coronene, indeno[1,2,3-cd]pyrene, benzo[e]pyrene, and benzo[a]pyrene. The difference in the measured PAH content between summer and winter tires varied substantially across manufacturers, making estimates of total vehicle fleet emissions very uncertain. However, when comparing different types of tires from the same manufacturer they had significantly (p = 0.05) different PAH content. Previously, there have been no data available for carcinogenic dibenzopyrene isomers in automobile tires. In this study, the four dibenzopyrene isomers dibenzo[a,l]pyrene, dibenzo[a,e]pyrene, dibenzo[a,i]pyrene, and dibenzo[a,h]pyrene constituted <2% of the sum of the 15 analyzed HMW PAHs. These findings show that automobile tires may be a potential previously unknown source of carcinogenic dibenzopyrenes to the environment.
Monitoring of high-molecular weight polycyclic aromatic hydrocarbons (HMW-PAH) via simple and cost effective methods still remains a challenge. In this article, we combine solid-phase nano-extraction (SPNE) and 4.2 K laser-excited time resolved Shpol'skii spectroscopy (LETRSS) into a valuable alternative for the water analysis of dibenzo[a,l]pyrene, dibenzo[a,h]pyrene, dibenzo[a,i]pyrene and naphtho[2,3-a]pyrene. In comparison to the original SPNE procedure, the present method improves PAH recoveries and reduces extraction time from 30 to 20 min per sample. Quantitative release of HMW-PAH into the Shpol'skii matrix (n-octane) is best accomplished with a mixture of 48 uL of methanol and 2 uL of 1-pentanethiol. Their migration into the 50 uL layer of n-octane provides highly resolved spectra with distinct fluorescence lifetimes for unambiguous isomer determination. Complete analysis takes less than 30 min per sample and consumes only 100 micro-liters of organic solvents. 500 uL of water are sufficient to obtain limits of detection ranging from 16 ng/L (dibenzo[a,l]pyrene) to 55 ng/L (dibenzo[a,i]pyrene), relative standard deviations better than 3% and analytical recoveries above 90%. Although a straightforward comparison to chromatographic methods is not possible because of the lack of analytical figures of merit on HMW-PAH, the excellent precision of measurements, limits of detection and overall recoveries makes SPNE-LETRSS an attractive approach to water analysis of HMW-PAH.
We present an accurate method for the determination of isomers of high-molecular weight polycyclic aromatic hydrocarbons co-eluted in HPLC fractions. The feasibility of this approach is demonstrated with two isomers of molecular weight 302 with identical mass fragmentation patterns, namely dibenzo[a,i]pyrene and naphtho[2,3-a]pyrene. Qualitative and quantitative analysis is carried out via laser-excited time-resolved Shpol'skii spectroscopy at liquid helium temperature. Unambiguous identification of co-eluted isomers is based on their characteristic 4.2 K line-narrowed spectra in n-octane as well as their fluorescence lifetimes. Pre-concentration of HPLC fractions prior to spectroscopic analysis is performed with the aid of gold nanoparticles via an environmentally friendly procedure. In addition to the two co-eluted isomers, the analytical figures of merit of the entire procedure were evaluated with dibenzo[a,l]pyrene, dibenzo[a,h]pyrene and dibenzo[a,e]pyrene. The analytical recoveries from drinking water samples varied between 98.2 +/- 5.5 (dibenzo[a,l]pyrene) and 102.7 +/- 3.2% (dibenzo[a,i]pyrene). The limits of detection ranged from 51.1 ng/L (naphtho[2,3-a]pyrene) to 154 ng/L (dibenzo[a,e]pyrene). The excellent analytical figures of merit associated to its HPLC compatibility makes this approach an attractive alternative for the analysis of co-eluted isomers with identical mass spectra.
The efficiency of extraction of polycyclic aromatic hydrocarbons (PAHs) with molecular masses of 252, 276, 278, 300, and 302 Da from standard reference material diesel particulate matter (SRM 2975) has been investigated using accelerated solvent extraction (ASE) with dichloromethane, toluene, methanol, and mixtures of toluene and methanol. Extraction of SRM 2975 using toluene/methanol (9:1, v/v) at maximum instrumental settings (200 °C, 20.7 MPa, and five extraction cycles) with 30-min extraction times resulted in the following elevations of the measured concentration when compared with the certified and reference concentrations reported by the National Institute of Standards and Technology (NIST): benzo[b]fluoranthene, 46%; benzo[k]fluoranthene, 137%; benzo[e]pyrene, 103%; benzo[a]pyrene, 1,570%; perylene, 37%; indeno[1,2,3-cd]pyrene, 41%; benzo[ghi]perylene, 163%; and coronene, 361%. The concentrations of the following PAHs were comparable to the reference values assigned by NIST: indeno[1,2,3-cd]fluoranthene, dibenz[a,h]anthracene, and picene. The measured concentration of dibenzo[a,e]-pyrene was lower than the information value reported by the NIST. The measured concentrations of other highly carcinogenic PAHs (dibenzo[a,l]pyrene, dibenzo[a,i]pyrene, and dibenzo[a,h]pyrene) in SRM 2975 are also reported. Comparison of measurements using the optimized ASE method and using similar conditions to those applied by the NIST for the assignment of PAH concentrations in SRM 2975 indicated that the higher values obtained in the present study were associated with more complete extraction of PAHs from the diesel particulate material. Re-extraction of the particulate samples demonstrated that the deuterated internal standards were more readily recovered than the native PAHs, which may explain the lower values reported by the NIST. The analytical results obtained in the study demonstrated that the efficient extraction of PAHs from SRM 2975 is a critical requirement for the accurate determination of PAHs with high molecular masses in this standard reference material and that the optimization of extraction conditions is essential to avoid underestimation of the PAH concentrations. ...
For more Analytic Laboratory Methods (Complete) data for Dibenzo(a,i)pyrene (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

High performance liquid chromatography (reverse phase) analysis of polycyclic aromatic hydrocarbons in skin lipids. /Polycyclic aromatic hydrocarbons/

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Several well-documented examples of human exposure to carcinogens involve complex mixtures of polycyclic aromatic hydrocarbons (PAHs). Although the biological properties of many pure polycyclic aromatic hydrocarbons have been investigated, less is known about their effects when present as components of mixtures. As the ability to form DNA adducts in vivo is generally indicative of carcinogenic activity of polycyclic aromatic hydrocarbons, ... DNA binding potencies of dibenzo[a,e]pyrene (DB(a,e)P), dibenzo[a,h]pyrene (DB(a,h)P), dibenzo[a,i]pyrene (DB(a,i)P), dibenzo[a,l]pyrene (DB(a,l)P) and benzo[a]pyrene (B(a)P) /were measured/ when /they were/ applied topically, either singly or in combination, to the skin of male Parkes mice. DNA isolated from the skin and lungs was analyzed by 32P-postlabelling. The adducts formed by each polycyclic aromatic hydrocarbon exhibited markedly different chromatographic mobilities on polyethyleneimine-cellulose TLC plates. The relative binding potencies of the compounds in both skin and lungs were: dibenzo[a,l]pyrene > dibenzo[a,i]pyrene > dibenzo[a,e]pyrene, in good agreement with their reported carcinogenicities in mouse skin. The majority of adducts were removed from DNA within 21 days of treatment, but low levels of adducts were found to persist for at least 3 months in both tissues. When dibenzo[a,l]pyrene, dibenzo[a,e]pyrene and benzo[a]pyrene were applied together to mouse skin, a total binding 31% lower than expected was detected, while with a mixture of dibenzo[a,e]pyrene and benzo[a]pyrene the binding to DNA in skin was 65% higher than expected from the binding levels of the carcinogenes when applied singly. Other binary combinations of these three polycyclic aromatic hydrocarbons gave adduct levels similar to the sum of the binding levels of the individual components when applied singly. The results demonstrate the usefulness of 32P-post-labelling for the assessment of the DNA binding potencies of polycyclic aromatic hydrocarbons in mouse tissues, and for the detection of interactions between components of mixtures of carcinogens.
Ferulic, caffeic, chlorogenic, and ellagic acids, four naturally occurring plant phenols, inhibit the mutagenicity and cytotoxicity of (+/-)-7beta,8alpha-dihydroxy-9alpha, 10alpha-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (B[a]P 7,8-diol-9,10-epoxide-2), the only known ultimate carcinogenic metabolite of benzo[a]pyrene. The mutagenicity of 0.05 nmol of B[a]P 7,8-diol-9,10-epoxide-2 in strain TA100 of Salmonella typhimurium is inhibited 50% by incubation of the bacteria and the diol epoxide with 150 nmol of ferulic acid, 75 nmol of caffeic acid, 50 nmol of chlorogenic acid or, most strikingly, 1 nmol of ellagic acid in the 0.5-ml incubation mixture. A 3-nmol dose of ellagic acid inhibits mutation induction by 90%. Ellagic acid is also a potent antagonist of B[a]P 7,8-diol-9,10-epoxide-2 in Chinese hamster V79 cells. Mutations to 8-azaguanine resistance induced by 0.2 uM diol epoxide are reduced by 50% when tissue culture media also contains 2 uM ellagic acid. Similar to results obtained with the bacteria, ferulic, caffeic, and chlorogenic acids are approximately two orders of magnitude less active than ellagic acid in the mammalian cell assay. The antimutagenic effects of the plant phenols result from their direct interaction with B[a]P 7,8-diol-9,10-epoxide-2, because a concentration-dependent increase in the rate of diol epoxide disappearance in cell-free solutions of 1:9 dioxane/water, pH 7.0, is observed with all four phenols. In parallel with the mutagenicity studies, ellagic acid is 80-300 times more effective than the other phenols in accelerating the disappearance of B[a]P 7,8-diol-9,10-epoxide-2. Ellagic acid at 10 uM increases the disappearance of B[a]P 7,8-diol-9,10-epoxide-2 by approximately 20-fold relative to the spontaneous and hydronium ion-catalyzed hydrolysis of the diol epoxide at pH 7.0. Ellagic acid is a highly potent inhibitor of the mutagenic activity of bay-region diol epoxides of benzo[a]pyrene, dibenzo[a,h]pyrene, and dibenzo[a,i]pyrene, but higher concentrations of ellagic acid are needed to inhibit the mutagenic activity of the chemically less reactive bay-region diol epoxides of benz[a]anthracene, chrysene, and benzo[c]phenanthrene. These studies demonstrate that ellagic acid is a potent antagonist of the adverse biological effects of the ultimate carcinogenic metabolites of several polycyclic aromatic hydrocarbons and suggest that this naturally occurring plant phenol, normally ingested by humans, may inhibit the carcinogenicity of polycyclic aromatic hydrocarbons.

Dates

Last modified: 08-15-2023

An approach to investigating the importance of high potency polycyclic aromatic hydrocarbons (PAHs) in the induction of lung cancer by air pollution

K B Okona-Mensah, J Battershill, A Boobis, R Fielder
PMID: 15833386   DOI: 10.1016/j.fct.2005.03.001

Abstract

Evidence suggests that people living in urban areas have an increased risk of lung cancer due to higher levels of air pollution in these areas. Benzo[a]pyrene (B[a]P) is currently used as the main indicator of carcinogenic polycyclic aromatic hydrocarbons (PAHs) in air pollution, but there is concern that B[a]P may not be the ideal surrogate of choice for PAH mixtures since higher potency PAHs have recently been identified which could potentially contribute more and variably to the overall carcinogenicity. Dibenzo[a,h]anthracene (DBA) and dibenzo[a,l]pyrene (DB[a,l]P) are estimated to have carcinogenic potencies 10 or more times greater than B[a]P but data on their presence and formation in the environment are limited. Several occupational and environmental PAH biomonitoring studies are reviewed here, with particular focus on the specific exposure groups, study design, sample tissue, in particular the use of nasal tissues, and biomarkers used in each study. Consideration of these data is then used to propose a novel biomonitoring approach to evaluate exposure, uptake and the role of high potency PAHs in air pollution-related lung cancer. This is based upon an occupational study examining specific DNA adducts for DBA and DB[a,l]P in nasal cells to evaluate the extent to which these high potency PAHs might contribute to the increased risk of developing lung cancer from air pollution.


The rainbow trout (Oncorhynchus mykiss) tumor model: recent applications in low-dose exposures to tumor initiators and promoters

David E William, George S Bailey, Ashok Reddy, Jerry D Hendricks, Aram Oganesian, Gayle A Orner, Cliff B Pereira, James A Swenberg
PMID: 12597433   DOI:

Abstract

The rainbow trout has been utilized as a model for human carcinogenesis for a number of years. Trout are relatively inexpensive to maintain and exhibit (over the 9-12-month tumor assay period) very low spontaneous tumor backgrounds. One of the most powerful applications of this model is the design and conduct of large-scale tumor studies requiring thousands of animals that address statistically challenging questions of dose-response. Two recent examples of such applications include our studies on I3C as a tumor promoter and DBP as a tumor initiator. I3C was shown to promote AFB1-initiated liver cancer at doses near those recommended for supplementation in humans. Further studies are required to determine if the mechanisms responsible for promotion in trout can be extrapolated to humans. In the second example, we report results from the largest animal tumor study ever conducted. A total of 42,000 trout were utilized to measure DBP carcinogenesis down to incidences of 1 in 5,000. The dose response model deviated significantly from linearity although the existence of a threshold could not be statistically established. Extrapolation of the data model predicts a DBP dose producing 1 in 10(6) cancers that is 1,000-fold higher than predicted by the conservative linear model. If these results can be confirmed with other carcinogens (genotoxic and perhaps nongenotoxic) and other targets, this could have a significant impact on the utilization of animal tumor data in human risk assessment.


RNA from brush oral cytology to measure squamous cell carcinoma gene expression

Joel L Schwartz, Suchismita Panda, Craig Beam, Laura E Bach, Guy R Adami
PMID: 18197850   DOI: 10.1111/j.1600-0714.2007.00596.x

Abstract

RNA expression analysis of oral keratinocytes can be used to detect early stages of disease such as oral cancer or to monitor on-going treatment responses of the same or other oral diseases. A limitation is the inability to obtain high quality RNA from oral tissue without using biopsies. While oral cytology cell samples can be obtained from patients in a minimally invasive manner they have not been validated for quantitative analysis of RNA expression.
As a starting point in the analysis of tumor markers in oral squamous cell carcinoma (OSCC), we examined RNA in brush cytology samples from hamsters treated with dibenzo[a,l]pyrene to induce oral carcinoma. Three separate samples from each animal were assessed for expression of candidate marker genes and control genes measured with real-time RT-PCR.
Brush oral cytology samples from normal mucosa were shown to consist almost exclusively of epithelial cells. Remarkably, ss-2 microglobulin and cytochrome p450, 1B1 (CYP1B1) RNA showed potential utility as markers of OSCC in samples obtained in this rapid and non-surgical manner.
Brush oral cytology may prove useful as a source of RNA for gene expression analysis during the progression of diseases of the oral epithelium such as OSCC.


Base flipping free energy profiles for damaged and undamaged DNA

Han Zheng, Yuqin Cai, Shuang Ding, Yijin Tang, Konstantin Kropachev, Yanzi Zhou, Lihua Wang, Shenglong Wang, Nicholas E Geacintov, Yingkai Zhang, Suse Broyde
PMID: 21090780   DOI: 10.1021/tx1003613

Abstract

Lesion-induced thermodynamic destabilization is believed to facilitate β-hairpin intrusion by the human XPC/hHR23B nucleotide excision repair (NER) recognition factor, accompanied by partner-base flipping, as suggested by the crystal structure of the yeast orthologue (Min, J. H., and Pavletich, N. P. (2007) Nature 449, 570-575). To investigate this proposed mechanism, we employed the umbrella sampling method to compute partner base flipping free energies for the repair susceptible 14R (+)-trans-anti-DB[a,l]P-N(2)-dG modified duplex 11-mer, derived from the fjord region polycyclic aromatic hydrocarbon dibenzo[a,l]pyrene, and for the undamaged duplex. Our flipping free energy profiles show that the adduct has a lower flipping barrier by ∼7.7 kcal/mol, consistent with its thermally destabilizing impact on the damaged DNA duplex and its susceptibility to NER.


Transplantation technique for acceleration of carcinogenesis by benz[a]anthracene or 3,4,9,10-dibenzpyrene [benzo(rst)pentaphene]

F Homburger, A Treger
PMID: 11515077   DOI:

Abstract




New synthetic approaches to polycyclic aromatic hydrocarbons and their carcinogenic oxidized metabolites: derivatives of benzo[s]picene, benzo[rst]pentaphene, and dibenzo[b,def]chrysene

F J Zhang, C Cortez, R G Harvey
PMID: 10866613   DOI: 10.1021/jo9918044

Abstract

A new synthetic approach to polycyclic aromatic compounds is described that entails in the key steps double Suzuki coupling of PAH bisboronic acid derivatives with o-bromoaryl aldehydes to furnish aryl dialdehydes that are converted to larger polycyclic aromatic ring systems by either (a) conversion to diolefins by Wittig reaction followed by photocyclization or (b) reductive cyclization with triflic acid and 1,3-propanediol. This synthetic method provides convenient access to as many as three different polycyclic aromatic ring systems from a single Suzuki coupled intermediate. It was utilized to synthesize substituted derivatives of benzo[s]picene, benzo[rst]pentaphene, dibenzo[b,def]chrysene, and 13,14-dihydro-benz[g]indeno[2,1-a]fluorene, as well as the putative carcinogenic bisdihydrodiol metabolites of benzo[s]picene, benzo[rst]pentaphene, and dibenzo[b,def]chrysene.


Rainbow trout (Oncorhynchus mykiss) and ultra-low dose cancer studies

David E Williams, Gayle Orner, Kristin D Willard, Susan Tilton, Jerry D Hendricks, Clifford Pereira, Abby D Benninghoff, George S Bailey
PMID: 19135172   DOI: 10.1016/j.cbpc.2008.12.002

Abstract

Cancer risk assessment utilizing rodents requires extrapolation across five orders of magnitude to estimate the Virtually Safe Dose (VSD). Regulatory agencies rely upon the Linear Extrapolated Dose (LED) except when sufficient information on mechanism of action justifies alternative models. Rainbow trout (Oncorhynchus mykiss) has been utilized at Oregon State University as a model for human cancer for forty years. Low cost and high capacity, made possible by our unique facility, along with low spontaneous background and high sensitivity, allow design and conduct of statistically challenging studies not possible in rodents. Utilization of custom microarrays demonstrates similarities in gene expression in trout and human hepatocellular carcinoma (HCC). We have completed one study employing over 42,000 trout with dibenzo[a,l]pyrene (DBP) and determined the dose resulting in 1 additional cancer in 5000 animals, a 50-fold enhancement over the mouse ED(01) study. Liver tumor incidence at low dose deviated significantly from linearity (concave down), whereas, DBP-DNA adductions deviated slightly (convex up). A second study is underway with aflatoxin B(1) (AFB(1)). Results to date indicate AFB(1) at low dose, in contrast to DBP, elicits a linear dose-response function on the log-log scale which falls below the LED with a slope slightly greater than 1.0. Such studies demonstrate the statistical power of the trout cancer model and strengthen the case for incorporation of these data-sets into risk assessment for these environmental human carcinogens.


In vitro and in vivo transformation in rat tracheal epithelial cells exposed to diesel emission particles and related compounds

M X Ensell, W Z Whong, Z C Heng, J Nath, T Ong
PMID: 9600696   DOI: 10.1016/s1383-5718(97)00200-3

Abstract

The rat tracheal epithelial (RTE) cell transformation assay was performed to determine the transforming activity of diesel emission particles (DEPs) and two related compounds, 1-nitropyrene (1-NP) and dibenzo(a,i)pyrene (DBP). RTE cells were treated with these agents in vitro and in vivo. Transformed cells from foci induced by these agents were passaged over 20 times to establish immortal cell lines. Results show that (1) DEPs- and 1-NP-induced cell transformation only with the in vivo exposure (30-75 mg/kg bw DEPs and 15-60 mg/kg bw 1-NP); (2) positive dose-related responses to DBP were found with both in vitro (0.05-0.50 microg/ml) and in vivo (7.5-30 mg/kg bw) exposures; (3) the fraction of transformed foci becoming cell lines was in the order of 1-NP(25/48) > DBP(8/28) > DEPs(0/30). These results indicate that (1) DEPs, 1-NP and DBP are capable of transforming rat tracheal epithelial cells, however, the transforming activity of DEPs and -NP may be dependent on metabolic activation, and (2) transformed cells induced by DEPs have a very low probability, if any, of becoming cell lines.


Neoplastic potential of rat tracheal epithelial cell lines induced by 1-nitropyrene and dibenzo(a,i)pyrene

M X Ensell, A Hubbs, G Zhou, L Battelli, J Nath, T Ong
PMID: 10477354   DOI: 10.1016/s1383-5718(99)00079-0

Abstract

Our previous study showed that both 1-nitropyrene (1-NP) and dibenzo(a,i)pyrene (DBP) induced enhanced growth variants (EGVs) in primary cultures of rat tracheal epithelial (RTE) cells exposed in vivo. Cell lines were established from some of the EGVs. Further studies, using anchorage-independent growth in soft agar and tumorigenicity in athymic nude mice, were performed to determine the neoplastic potential of EGVs induced by 1-NP and DBP. Results show that three of five from DBP- and five of five from 1-NP-induced cell lines displayed anchorage-independent growth. The colony forming efficiency (CFE) from DBP-induced cell lines was 0.067 per thousand and CFE from 1-NP-induced cell lines was 0.151 per thousand. There is a significant difference between the two CFEs (mu = 12.08, P<0. 01). Two of five DBP- and five of five 1-NP-induced cell lines produced squamous cell carcinomas (SCC) in nude mice. The rate of tumorigenicity counted by injected sites was 20% (6/30) for DBP-induced cell lines and 57% (17/30) for 1-NP-induced cell lines. There is a significant difference between the results of tumorigenicity from the cell lines induced by the two different compounds (chi(2)=8.53, P<0.01). Neither of the two cell lines from spontaneously developed foci grew in soft agar or produced SCC in nude mice. It seems that the neoplastic potential of transformed RTE cells induced by 1-NP was higher than that of DBP.


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